(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

Catalog No.
S1768107
CAS No.
1217471-94-7
M.F
C27H26N2O6
M. Wt
474,52 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluor...

CAS Number

1217471-94-7

Product Name

(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

IUPAC Name

(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)butanoic acid

Molecular Formula

C27H26N2O6

Molecular Weight

474,52 g/mole

InChI

InChI=1S/C27H26N2O6/c30-25(31)14-19(29-27(33)34-16-18-8-2-1-3-9-18)15-28-26(32)35-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t19-/m0/s1

InChI Key

GNBVOVLCIBZKIQ-IBGZPJMESA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

(S)-4-(Fmoc-amino)-3-(Z-amino)butyric acid;Z-Dbu(Fmoc) (S)

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Peptide Synthesis

(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, also known as Fmoc-D-Asp(OBzl)-OH, is a valuable building block in peptide synthesis. The Fmoc (Fluorenylmethoxycarbonyl) group acts as a protecting group for the amino acid aspartic acid, while the benzyl (OBzl) group protects the hydroxyl side chain. This allows for the selective attachment of other amino acids during peptide chain elongation.

Source

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Asp(OBzl)-OH is particularly useful in Solid-Phase Peptide Synthesis (SPPS), a widely used technique for assembling peptides. The Fmoc group can be easily cleaved under mild acidic conditions, allowing for the stepwise addition of amino acids to a resin-bound peptide chain. The benzyl group can be removed later under harsher conditions to reveal the free hydroxyl side chain of aspartic acid.

Source

The compound (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a complex amino acid derivative notable for its structural features, which include a butanoic acid backbone with multiple functional groups that enhance its reactivity and potential biological activity. The presence of benzyloxy and fluorenylmethoxy carbonyl groups indicates that this compound is designed for specific interactions, possibly in medicinal chemistry applications. Its stereochemistry, denoted by the (3S) configuration, suggests that it may exhibit chiral properties that could influence its biological interactions.

(S)-3-(Fmoc-amino)-4-aminobutanoic acid itself is not likely to have a specific mechanism of action as it's a building block for more complex molecules. Its significance lies in its role as a precursor to peptides and peptidomimetics that can target various biological processes [].

Typical of amino acids and their derivatives:

  • Peptide Bond Formation: The amino groups can react with carboxylic acids to form peptide bonds, making it useful in synthesizing peptides or proteins.
  • Hydrolysis: Under acidic or basic conditions, the ester linkages can be hydrolyzed, releasing the corresponding amino acids.
  • Nucleophilic Substitution: The benzyloxy and fluorenylmethoxy groups may undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions are essential for understanding how this compound might be utilized in synthetic organic chemistry and biochemistry.

The biological activity of (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is likely influenced by its structure. Compounds with similar configurations often exhibit a range of activities, including:

  • Antimicrobial Properties: Many amino acid derivatives show potential as antimicrobial agents due to their ability to disrupt microbial cell membranes.
  • Anticancer Activity: The structural motifs present may interact with cellular pathways involved in cancer progression, making this compound a candidate for anticancer drug development.
  • Neuroprotective Effects: Amino acid derivatives have been studied for their neuroprotective properties, potentially aiding in conditions like neurodegeneration.

Predictive models such as computer-aided drug design can help elucidate specific biological activities based on structural characteristics .

Synthesis of this compound typically involves several steps:

  • Protection of Functional Groups: Initial steps may involve protecting the amino and carboxylic acid groups to prevent unwanted reactions during synthesis.
  • Coupling Reactions: The benzyloxycarbonyl and fluorenylmethoxycarbonyl groups can be introduced through coupling reactions with appropriate precursors.
  • Deprotection Steps: After the desired structure is achieved, protective groups are removed to yield the final product.

These methods ensure that the compound retains its functional properties while allowing for modifications that enhance biological activity.

(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acidMultiple protection groups; chiralDrug development; peptide synthesisN-Boc-L-alanineBoc protection on aminePeptide synthesisFmoc-L-glutamic acidFmoc protection on aminePeptide synthesisZ-LysineZ protection on amineBiochemical applications

This table highlights the unique aspects of the target compound, particularly its complex protective groups and potential applications as a therapeutic agent compared to simpler amino acid derivatives.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Techniques such as:

  • Molecular Docking Studies: These computational methods predict how the compound interacts with target proteins or enzymes.
  • In Vitro Assays: Laboratory experiments can assess the biological effects on cell cultures, providing insight into therapeutic potential.

Such studies help validate the predicted activities and guide further development .

Several compounds share structural similarities with (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, including:

  • N-Boc-L-alanine: A protected amino acid used in peptide synthesis.
  • Fmoc-L-glutamic acid: Another protected amino acid with applications in peptide chemistry.
  • Z-Lysine: A Z-protected lysine derivative used in various biochemical applications.

Comparison Table

Compound NameStructural Features

XLogP3

3.8

Wikipedia

(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

Dates

Modify: 2023-08-15

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